molecular formula C17H15NO B14224248 5-(4-Methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one CAS No. 824935-46-8

5-(4-Methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14224248
CAS No.: 824935-46-8
M. Wt: 249.31 g/mol
InChI Key: CKRFCQHQXGYBDS-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that belongs to the class of pyrrolones This compound is characterized by a pyrrolone ring substituted with a phenyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which then undergoes cyclization in the presence of an acid catalyst to yield the desired pyrrolone compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and 4-methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

5-(4-Methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific substitution pattern and the presence of both phenyl and 4-methylphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

824935-46-8

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

2-(4-methylphenyl)-1-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C17H15NO/c1-13-7-9-14(10-8-13)16-11-12-17(19)18(16)15-5-3-2-4-6-15/h2-12,16H,1H3

InChI Key

CKRFCQHQXGYBDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C=CC(=O)N2C3=CC=CC=C3

Origin of Product

United States

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